

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

physical properties

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Compound of Interest

Compound Name: (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

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An In-Depth Technical Guide to the Physical Properties of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**

Introduction

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate, identified by its CAS number 100858-34-2, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] As a versatile synthetic building block, its stereochemically defined structure provides a rigid scaffold crucial for designing molecules with specific biological activities and enhanced pharmacological profiles.[2] The presence of the hydroxyl group, the benzyl carbamate protecting group, and the chiral center at the C3 position of the piperidine ring allows for diverse functionalization, making it a valuable precursor for a range of therapeutic agents.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective use in synthesis, process development, and quality control. The narrative emphasizes not only the known properties but also the robust experimental methodologies required for their validation, reflecting a commitment to scientific integrity and reproducibility.

Physicochemical and Structural Properties

The molecular structure combines a saturated heterocyclic piperidine ring with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen and a hydroxyl group at the stereogenic center. This combination imparts a moderate polarity, influences its solubility, and dictates its reactivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring provides a lipophilic region.

Data Summary

All quantitative data are summarized in the table below for easy reference and comparison.

Property	Value / Description	Source(s)
IUPAC Name	benzyl (3R)-3-hydroxypiperidine-1-carboxylate	[1]
CAS Number	100858-34-2	[1][4]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1][4]
Molecular Weight	235.28 g/mol	[1][5]
Appearance	Solid	[4]
Purity	≥97% (Typical commercial specification)	[4]
Melting Point	Data not reported. See Protocol 1 for determination.	
Boiling Point	Data not reported.	
Optical Rotation [α]	Data not reported. See Protocol 2 for determination.	
Solubility	Poorly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform. (Inferred from analogs)	[6][7]

Detailed Analysis of Physical Properties

Appearance and State

The compound is typically supplied as a solid at room temperature.^[4] The physical form (e.g., crystalline powder vs. amorphous solid) can impact handling, dissolution rates, and stability. Visual inspection is the first crucial step in quality assessment.

Melting Point

A sharp and defined melting point is a primary indicator of purity for a crystalline solid. While no specific melting point for this compound is consistently reported in the literature, data from structurally similar compounds can provide an expected range. For instance, the related (R)-1-Boc-3-hydroxypiperidine has a melting point of 43-50 °C, and (R)-1-Benzyl-3-hydroxypiperidine melts at 60-62 °C.^[6] The presence of the carbamate group, compared to the N-benzyl analog, may influence crystal lattice packing and thus the melting point. The definitive value must be determined experimentally.

Chirality and Optical Rotation

As a chiral molecule, **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** rotates plane-polarized light. The specific rotation, $[\alpha]$, is a fundamental physical constant that confirms the enantiomeric identity and can be used to assess enantiomeric purity. The sign and magnitude of rotation are highly dependent on the solvent, concentration, temperature, and the wavelength of light used. For the analogous (R)-1-Boc-3-hydroxypiperidine, a specific rotation of $[\alpha]_D$ of $-22 \pm 3^\circ$ ($c = 5$ in methanol) has been reported. A negative sign of rotation is anticipated for the target compound, but this must be experimentally verified.

Solubility Profile

The solubility is dictated by the balance of its polar and non-polar functional groups. The hydroxyl group and the carbonyl of the carbamate contribute polarity and hydrogen bonding capability. The benzyl and piperidine rings are largely non-polar. This amphiphilic nature suggests poor solubility in water but good solubility in common organic solvents like alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (THF). This profile is critical for selecting appropriate solvent systems for reaction, purification (e.g., chromatography, recrystallization), and analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity of the molecule.

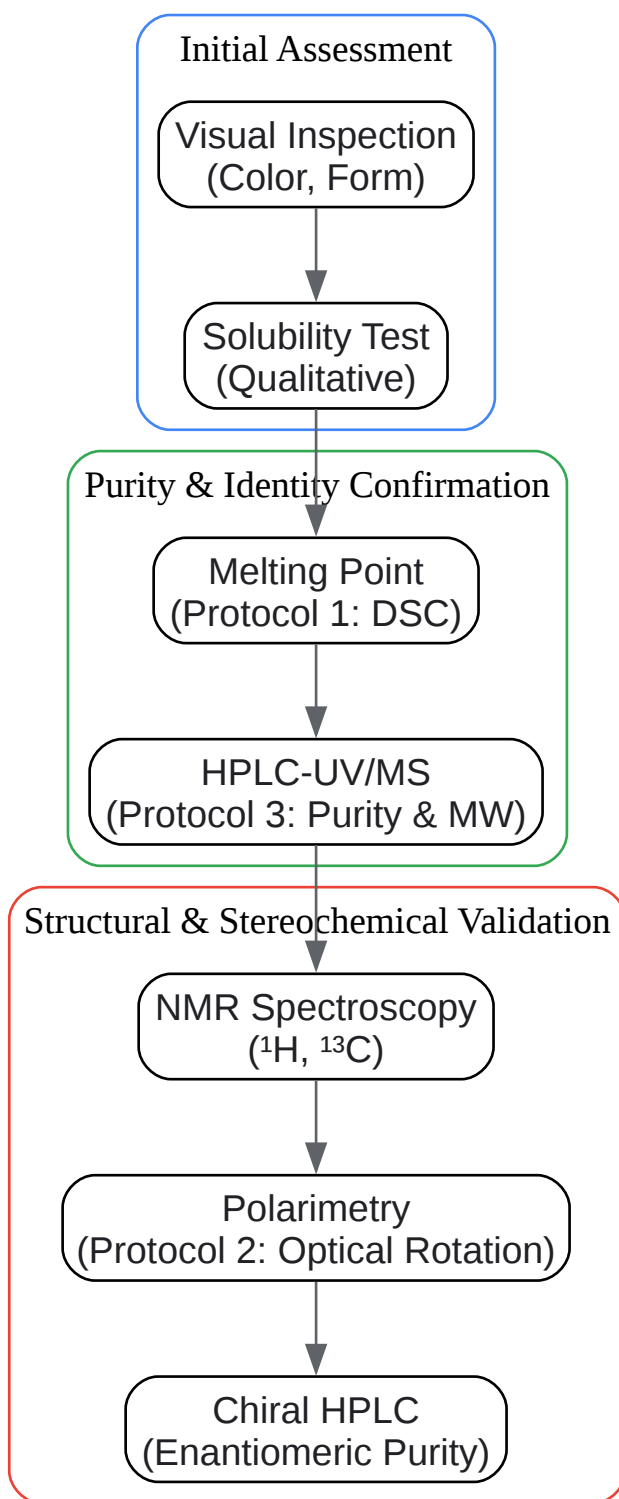
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic CH_2 protons (~ 5.1 ppm), and a series of multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a characteristic multiplet.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms. Key signals include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (~ 155 ppm), and the carbons of the piperidine ring, including the carbon attached to the hydroxyl group ($\sim 65-70$ ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 236.2, confirming the molecular weight.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group ($\sim 3400\text{ cm}^{-1}$), a strong absorption for the C=O stretch of the carbamate ($\sim 1680-1700\text{ cm}^{-1}$), and bands corresponding to C-H stretches (aromatic and aliphatic) and C-O stretching.

Experimental Protocols for Physical Characterization

The following section provides detailed, self-validating protocols for determining the key physical properties of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

Workflow for Comprehensive Sample Characterization

The logical flow for analyzing a new batch of the compound is outlined below. This ensures that the material's identity, purity, and stereochemistry are confirmed before its use in further applications.



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Caption: Workflow for the comprehensive characterization of a research sample.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

- **Rationale:** DSC provides a highly accurate and reproducible melting point (as an onset temperature) and the enthalpy of fusion, which is indicative of crystallinity. It requires only a small amount of sample.
- **Instrumentation:** Calibrated Differential Scanning Calorimeter.
- **Methodology:**
 - **Sample Preparation:** Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
 - **Pan Sealing:** Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as a reference.
 - **Instrument Setup:** Place the sample and reference pans into the DSC cell.
 - **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 120 °C) at a rate of 10 °C/min. A slower ramp rate (2-5 °C/min) can be used for higher precision.
 - Use a nitrogen purge gas (flow rate ~50 mL/min) to maintain an inert atmosphere.
 - **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
- **Self-Validation:** The sharpness of the melting endotherm is a key indicator of purity. Impurities typically cause the peak to broaden and shift to a lower temperature. The instrument's calibration should be verified daily with certified standards (e.g., indium).

Protocol 2: Specific Optical Rotation Measurement by Polarimetry

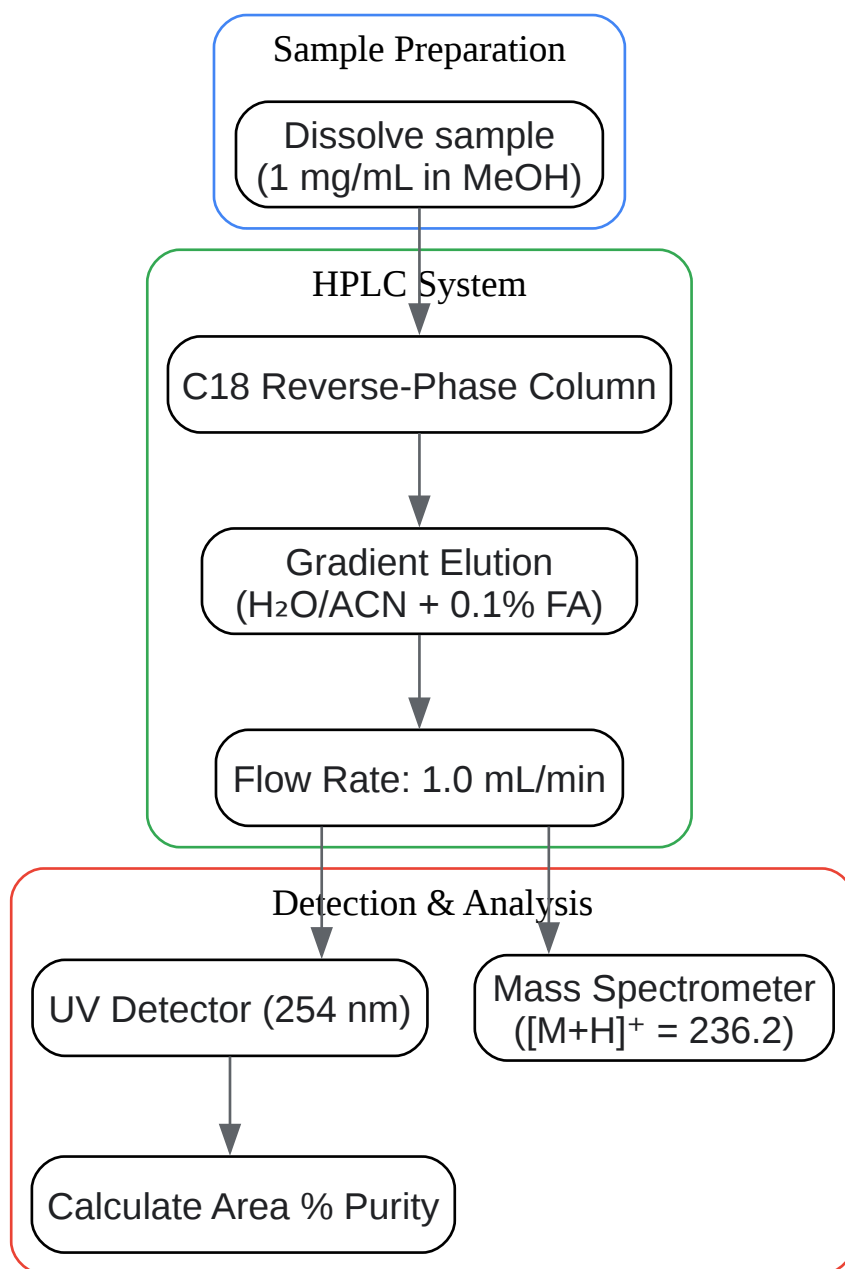
- **Rationale:** This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light, which is essential for confirming its enantiomeric identity.
- **Instrumentation:** Calibrated polarimeter with a sodium lamp (D-line, 589 nm).
- **Methodology:**
 - **Solution Preparation:** Accurately prepare a solution of the compound at a known concentration (c), typically between 0.5 and 2.0 g/100 mL. A high-purity solvent in which the compound is highly soluble, such as methanol or chloroform, should be used. For example, dissolve approximately 250 mg (weighed to 0.1 mg accuracy) in the chosen solvent in a 25 mL volumetric flask.
 - **Instrument Blank:** Fill the polarimeter cell (with a known path length, l , typically 1 dm) with the pure solvent and zero the instrument.
 - **Sample Measurement:** Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and calculate the average.
 - **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]_T^\lambda = \alpha / (c \times l)$ Where:
 - T = Temperature in °C (e.g., 20 °C)
 - λ = Wavelength of light (e.g., D for sodium D-line)
 - α = Observed rotation in degrees
 - c = Concentration in g/mL
 - l = Path length in decimeters (dm)
- **Trustworthiness:** The reliability of the measurement depends on precise control over concentration and temperature. The result should be reported with all experimental

conditions (e.g., $[\alpha]_{20D} = -X.X^\circ$ (c 1.0, CHCl_3)).

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is a standard method for determining the purity of a chemical compound by separating it from any impurities. Coupling with a mass spectrometer (LC-MS) also confirms the molecular weight.
- Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).
- Methodology:
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is a suitable starting point due to the compound's moderate polarity.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to improve peak shape and ionization for MS).
 - Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 254 nm (for the benzyl group) and/or 220 nm. If using MS, scan a range of m/z 100-500 in positive ion mode.
 - Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in methanol or acetonitrile.
 - Injection Volume: 5-10 μL .
 - Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected by UV. The MS data should confirm the presence of the expected molecular ion.

- Expertise: The choice of a C18 column and a water/acetonitrile gradient is a robust starting point for many pharmaceutical intermediates. The formic acid modifier is critical for achieving good chromatography and sensitive MS detection.



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Caption: Experimental workflow for HPLC-MS purity and identity confirmation.

Safety and Handling

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is associated with several hazards that necessitate careful handling in a laboratory setting.

- GHS Hazard Classifications:
 - H302: Harmful if swallowed [Warning Acute toxicity, oral].[1]
 - H315: Causes skin irritation [Warning Skin corrosion/irritation].[1]
 - H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[1]
 - H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].[1]
- Handling Recommendations:
 - Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a key chiral intermediate whose physical properties are fundamental to its application in synthetic chemistry. This guide has consolidated the available data on its molecular weight, formula, and appearance while transparently noting the absence of reported values for its melting point and specific rotation. To bridge this gap, detailed, industry-standard protocols for DSC, polarimetry, and HPLC have been provided. By adhering to these rigorous experimental methodologies, researchers can ensure the quality,

identity, and stereochemical integrity of their material, thereby facilitating reproducible and successful outcomes in drug discovery and development.

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